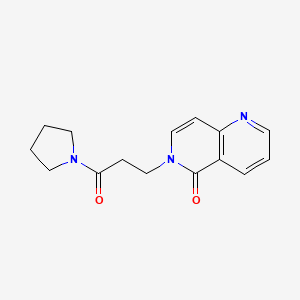
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one is a chemical compound with potential applications in scientific research. It belongs to the class of naphthyridine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It may also modulate the immune response by affecting the function of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one have been studied in vitro and in vivo. It has been reported to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in animal models. In addition, it has been reported to have antiviral activity against certain viruses such as hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one in lab experiments is its potential as a lead compound for drug development. Its anti-inflammatory, antitumor, and antiviral activities make it a promising candidate for the treatment of various diseases. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one. One direction is to investigate its potential as a kinase inhibitor for the treatment of cancer and other diseases. Another direction is to study its effects on the immune response and its potential as an immunomodulatory agent. Additionally, more studies are needed to determine its toxicity and pharmacokinetics in humans and to optimize its synthesis and formulation for drug development.
Métodos De Síntesis
The synthesis of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one has been reported in the literature using different methods. One such method involves the reaction of 2-amino-3-cyanopyridine with 3-bromoacetylpyrrolidine in the presence of a base. Another method involves the reaction of 2-chloro-3-cyanopyridine with 3-aminopropionitrile in the presence of a base. The yield and purity of the compound can be improved by using different solvents, temperatures, and reaction times.
Aplicaciones Científicas De Investigación
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential as a kinase inhibitor and a modulator of the immune response. The compound can be used to develop new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(17-8-1-2-9-17)6-11-18-10-5-13-12(15(18)20)4-3-7-16-13/h3-5,7,10H,1-2,6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGEQAXBTVIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=CC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methylphenyl)methanone](/img/structure/B5688222.png)
![6-(3-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5688226.png)
![1-(2-furylmethyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5688238.png)
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5688254.png)
![{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5688260.png)
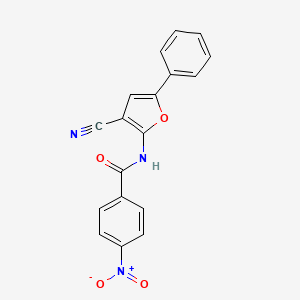
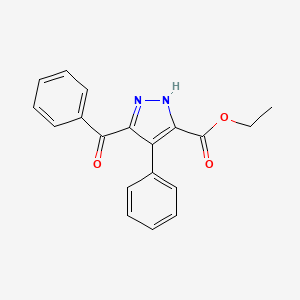
![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)
![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)
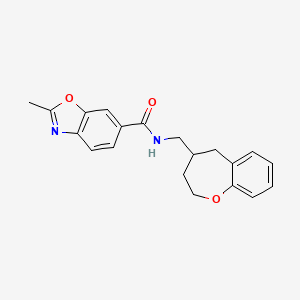
![N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5688313.png)
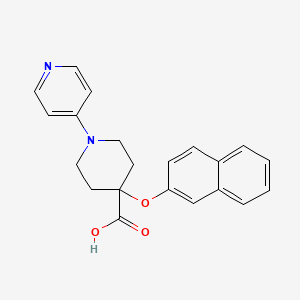
![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)